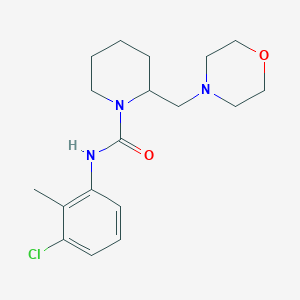
N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as MM-310, is a novel prodrug that is currently being investigated for its potential use in cancer treatment. MM-310 belongs to the class of drugs known as tubulin inhibitors, which work by disrupting the microtubule network that is essential for cell division. In
Mechanism of Action
N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide works by inhibiting the microtubule network that is essential for cell division. The drug binds to the tubulin protein, which is a major component of the microtubules, and prevents the microtubules from forming properly. This leads to cell cycle arrest and ultimately cell death. N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is also thought to have anti-angiogenic properties, which means it can prevent the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects:
N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have a potent antitumor effect in preclinical studies. The drug is highly selective for cancer cells and has minimal toxicity to normal cells. N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to have a long half-life, which means it can remain in the body for an extended period of time, providing sustained antitumor activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its high potency and selectivity for cancer cells. This makes it an ideal candidate for studying the mechanisms of cancer cell growth and death. However, one limitation of using N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its complex synthesis method, which can make it difficult to obtain large quantities of the drug for testing.
Future Directions
There are several potential future directions for the use of N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide in cancer treatment. One possible application is in combination therapy with other drugs that target different pathways involved in cancer growth and survival. Another potential direction is the development of new formulations of N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide that can improve its pharmacokinetic properties and increase its efficacy. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide and to identify biomarkers that can predict response to the drug.
Synthesis Methods
The synthesis of N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves a series of chemical reactions that convert the precursor compound into the active prodrug form. The synthesis method is complex and involves several steps, including the protection of the amine group, the formation of the pyrrolidine ring, and the introduction of the 2-methoxy-1-methylethyl and 2-methylphenyl groups. The final product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, ovarian, and prostate cancer. The drug has been shown to be effective in inhibiting tumor growth and inducing tumor cell death in vitro and in vivo. N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is currently undergoing clinical trials to evaluate its safety and efficacy in humans.
properties
IUPAC Name |
N-(1-methoxypropan-2-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11-6-4-5-7-14(11)18-9-13(8-15(18)19)16(20)17-12(2)10-21-3/h4-7,12-13H,8-10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRGBXNKRUHQAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC(C)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-({2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanoic acid](/img/structure/B5378121.png)
![methyl 5-[(2,6-dimethylquinolin-4-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B5378131.png)
![8-[(5-isopropyl-3-isoxazolyl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5378137.png)
![(2R*,3S*,6R*)-5-[(2-ethoxy-3-pyridinyl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5378144.png)
![3-[(dimethylamino)methyl]-1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinol](/img/structure/B5378163.png)
![3-{[2-(methylamino)-4-nitrophenyl]amino}-1-(2-thienyl)-2-propen-1-one](/img/structure/B5378167.png)
![1,1'-(1,4-phenylene)bis[3-(3,4-dimethoxyphenyl)-2-propen-1-one]](/img/structure/B5378169.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-mesitylacetamide](/img/structure/B5378173.png)
![2-tert-butyl-6-[2-(ethylthio)propanoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5378178.png)

![1-[7-(cyclopropylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-N,N-diethylpyrrolidin-3-amine](/img/structure/B5378200.png)
![N-(2,5-dimethylphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5378202.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5378207.png)
![dimethyl 2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonothioyl}amino)terephthalate](/img/structure/B5378221.png)